(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide
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Description
(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Compounds with sulfonamide derivatives and specific structural features, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These compounds, specifically zinc(II) phthalocyanine derivatives, show remarkable potential for use as Type II photosensitizers in photodynamic therapy for the treatment of cancer. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them very important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents
Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with significant anticonvulsive effects. Such compounds have shown protection against picrotoxin-induced convulsion in evaluations, indicating their potential use as anticonvulsant agents. This highlights the therapeutic applications of sulfonamide-containing compounds in neurological research and treatment (Farag et al., 2012).
Proton Exchange Membranes for Fuel Cells
Compounds synthesized from sulfonated 4-fluorobenzophenone and related chemicals have been used to create comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials have demonstrated high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cell applications. The development of such materials contributes to advances in energy conversion technologies, showcasing the role of sulfonamide and fluorophenyl-containing compounds in materials science (Kim, Robertson, & Guiver, 2008).
Antibacterial and Antifungal Agents
The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, including those with sulfonamide functionalities, has shown significant antibacterial and antifungal activities. Such compounds have reached levels of antimicrobial activity comparable to standard agents like Ampicillin and Flucanazole, indicating their potential as new antimicrobial agents. This research underscores the importance of such compounds in developing new treatments for bacterial and fungal infections (Helal et al., 2013).
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-21-17-14(25-2)4-3-5-15(17)26-18(21)20-16(22)10-11-27(23,24)13-8-6-12(19)7-9-13/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFIFKRFLUTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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